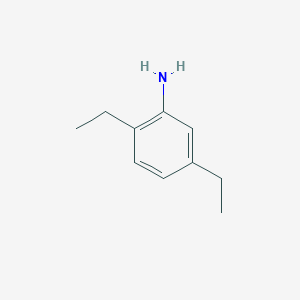

2,5-Diethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

80427-50-5 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

2,5-diethylaniline |

InChI |

InChI=1S/C10H15N/c1-3-8-5-6-9(4-2)10(11)7-8/h5-7H,3-4,11H2,1-2H3 |

InChI Key |

VBUBGTCJRMYYRA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)CC)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Diethylaniline (CAS No. 80427-50-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available information exists for 2,5-Diethylaniline. This guide provides a summary of available data and infers potential methodologies based on closely related analogs. Experimental protocols for analogous compounds are provided for reference and would require optimization for this compound.

Introduction

This compound is an aromatic amine with the chemical formula C₁₀H₁₅N. As a substituted aniline (B41778), it holds potential as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding its chemical properties, synthesis, and characterization is crucial for its application in research and drug development. This document aims to provide a comprehensive technical overview of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These are primarily computed properties and provide a baseline for understanding the molecule's behavior.

| Property | Value | Reference |

| CAS Number | 80427-50-5 | [1] |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzenamine, 2,5-diethyl- | [1] |

| XLogP3-AA | 2.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 149.120449483 Da | [1] |

| Topological Polar Surface Area | 26 Ų | [1] |

| Complexity | 111 | [1] |

Synthesis of Diethylanilines: A General Overview

A potential synthetic pathway for this compound could be inferred from the synthesis of 2,6-diethylaniline (B152787). This would likely involve the direct ortho- and para-alkylation of a protected aniline derivative to control the regioselectivity, followed by deprotection.

Example Experimental Protocol: Synthesis of 2,6-Diethylaniline (for reference)

The following protocol for the synthesis of the related isomer, 2,6-diethylaniline, is provided as a reference. Note: This protocol would require significant modification and optimization for the selective synthesis of this compound.

Reaction: Direct alkylation of aniline with ethylene (B1197577).

Materials:

-

Aniline

-

Triethylaluminum (B1256330) (catalyst precursor)

-

Ethylene gas

-

High-boiling aromatic solvent (e.g., xylene)

-

Aqueous sodium hydroxide (B78521) solution

-

Anhydrous magnesium sulfate

Equipment:

-

High-pressure autoclave reactor with stirrer, gas inlet, and temperature/pressure controls

-

Distillation apparatus

Procedure:

-

Catalyst Complex Preparation: Aniline and triethylaluminum are reacted in an approximate 3:1 molar ratio at 160°C for 1.5 hours to form the catalyst complex.

-

Alkylation Reaction: The catalyst complex is mixed with additional aniline and charged into a high-pressure synthesis kettle. The reactor is heated to approximately 310°C and pressurized with ethylene to 4.6-5.0 MPa. Ethylene is continuously fed to maintain pressure as the reaction proceeds over 1-8 hours.

-

Work-up and Purification: After cooling and venting, the catalyst is deactivated with an aqueous sodium hydroxide solution. The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate. The crude product is then purified by vacuum distillation to yield 2,6-diethylaniline.

A schematic for a potential, though unverified, synthesis workflow for this compound is presented below.

Spectroscopic and Analytical Data

No experimental spectroscopic data (NMR, IR, MS) for this compound was found in the public domain. For reference, the typical spectral characteristics of the closely related 2,6-diethylaniline are discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Reference: 2,6-Diethylaniline)

-

¹H NMR: The spectrum of 2,6-diethylaniline would show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (a quartet), and the terminal methyl protons of the ethyl groups (a triplet), in addition to a signal for the amine protons. Due to the symmetry in 2,6-diethylaniline, the aromatic region would be simpler than that expected for the less symmetric this compound.

-

¹³C NMR: The spectrum would show signals for the aromatic carbons and the ethyl group carbons.

Infrared (IR) Spectroscopy (Reference: 2,6-Diethylaniline)

An IR spectrum of an aniline derivative would typically show N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C-H stretching of the aromatic ring around 3000-3100 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹. C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Reference: 2,6-Diethylaniline)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of ethyl and methyl groups.

The following diagram illustrates a general analytical workflow for the characterization of a synthesized aniline derivative.

Applications in Drug Development

While there is no specific information on the use of this compound in drug development, its structural isomer, 2,6-diethylaniline, is a known intermediate in the synthesis of pharmaceuticals and agrochemicals. For instance, it is a precursor for some herbicides. The presence of the aniline functional group allows for a variety of chemical transformations, making it a potentially useful scaffold for building more complex molecules with biological activity.

Derivatives of other diethylaniline isomers have been investigated for various therapeutic areas. For example, some studies have explored the biological activities of compounds derived from N,N-diethylaniline.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation.[1]

Hazard Statements:

-

H319: Causes serious eye irritation.[1]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/ attention.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound with limited available technical data. Its properties and potential applications can be inferred from more well-studied isomers like 2,6-diethylaniline. For researchers and drug development professionals, this compound represents a potential building block, but its synthesis and characterization would require dedicated experimental work. The information provided in this guide serves as a starting point for such investigations, highlighting the general methodologies and safety considerations for working with diethylaniline derivatives. Further research is needed to fully elucidate the properties and potential of this compound.

References

An In-depth Technical Guide to 2,5-Diethylaniline

This technical guide provides a comprehensive overview of 2,5-Diethylaniline, including its chemical identity, physicochemical properties, and a proposed synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Synonyms

The IUPAC name for the compound is This compound .[1] It is an aromatic amine with two ethyl substituents on the benzene (B151609) ring at positions 2 and 5 relative to the amino group.

Synonyms:

Physicochemical and Computed Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | [1] |

| XLogP3 (Computed) | 2.8 | [1] |

| Topological Polar Surface Area (TPSA) | 26 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step 1: Nitration of 1,4-Diethylbenzene (Proposed Protocol)

This step involves the electrophilic aromatic substitution of 1,4-diethylbenzene to introduce a nitro group, yielding 2,5-diethyl-1-nitrobenzene.

Materials:

-

1,4-Diethylbenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.

-

Slowly add 1,4-diethylbenzene to the cooled sulfuric acid while stirring.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 1,4-diethylbenzene in sulfuric acid, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,5-diethyl-1-nitrobenzene.

-

The crude product may be purified by column chromatography if necessary.

Step 2: Reduction of 2,5-Diethyl-1-nitrobenzene (Proposed Protocol)

This step involves the reduction of the nitro group of 2,5-diethyl-1-nitrobenzene to an amino group to yield the final product, this compound.

Materials:

-

2,5-Diethyl-1-nitrobenzene

-

Tin (Sn) metal or Palladium on Carbon (Pd/C)

-

Concentrated Hydrochloric Acid (HCl) (for Sn reduction) or Hydrogen gas (H₂) (for catalytic hydrogenation)

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Ethyl acetate (B1210297) (or other suitable organic solvent)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser (for Sn/HCl reduction)

-

Hydrogenation apparatus (e.g., Parr shaker) (for H₂/Pd-C reduction)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure (using Sn/HCl):

-

To a round-bottom flask, add 2,5-diethyl-1-nitrobenzene and tin metal.

-

Slowly add concentrated hydrochloric acid. The reaction is exothermic and may require cooling.

-

After the initial reaction subsides, heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by distillation under reduced pressure or column chromatography.

Logical Workflow for Proposed Synthesis

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

Caption: Logical workflow for the proposed synthesis of this compound.

References

An In-depth Technical Guide to 2,5-Diethylaniline: Molecular Structure, Properties, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-diethylaniline, a substituted aromatic amine. It details the molecular structure, formula, and key physicochemical properties. While experimental data for this specific isomer is limited in readily available literature, this document compiles essential computed data and outlines general experimental protocols for the synthesis and analysis of diethylaniline isomers. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, offering insights into the characterization and handling of this class of compounds.

Molecular Structure and Formula

This compound is an organic compound characterized by a benzene (B151609) ring substituted with an amino group (-NH₂) and two ethyl groups (-CH₂CH₃) at positions 2 and 5.

Molecular Formula: C₁₀H₁₅N[1]

IUPAC Name: this compound[1]

CAS Number: 80427-50-5[1]

Synonyms: Benzenamine, 2,5-diethyl-[1]

The structural formula of this compound is presented below:

Physicochemical Properties

Detailed experimental data on the physical properties of this compound are not widely available. The following table summarizes key computed properties and provides experimental data for the closely related isomer, 2,6-diethylaniline, for comparative purposes.

| Property | This compound (Computed/Predicted) | 2,6-Diethylaniline (Experimental) |

| Molecular Weight | 149.23 g/mol [1] | 149.23 g/mol |

| Boiling Point | Not available | 243 °C[2] |

| Melting Point | Not available | 3-4 °C[2] |

| Density | Not available | 0.906 g/mL at 25 °C |

| XLogP3-AA | 2.8[1] | Not available |

| Hydrogen Bond Donor Count | 1[1] | 1 |

| Hydrogen Bond Acceptor Count | 1[1] | 1 |

| Rotatable Bond Count | 2[1] | 2 |

Spectral Data

Experimental spectral data (NMR, IR) for this compound are not readily found in public databases. Characterization would typically involve the following spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Would show characteristic signals for the aromatic protons, the amino protons, and the methylene (B1212753) and methyl protons of the two ethyl groups. The splitting patterns of the aromatic protons would be indicative of the 1,2,4-trisubstitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would display distinct signals for each of the unique carbon atoms in the molecule, including the six aromatic carbons and the four carbons of the two ethyl groups.

-

IR (Infrared) Spectroscopy: Would exhibit characteristic absorption bands for the N-H stretching of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and alkyl groups, and C=C stretching of the aromatic ring.

Experimental Protocols

General Synthesis of Dialkylanilines

A common method for the synthesis of N-alkylanilines and ring-alkylanilines is the alkylation of aniline (B41778). Direct alkylation of the aromatic ring, a Friedel-Crafts type reaction, can be achieved by reacting aniline with an alkylating agent in the presence of a catalyst.

General Protocol for Ethylation of Aniline:

-

Catalyst Preparation: An aluminum anilide catalyst can be prepared in situ by reacting aniline with an aluminum species like triethylaluminum.

-

Alkylation Reaction: The aniline and catalyst mixture is charged into a high-pressure autoclave. The reactor is then heated and pressurized with ethylene (B1197577) gas. The reaction is typically conducted at elevated temperatures (200-300 °C) and pressures.

-

Work-up: After the reaction is complete, the reactor is cooled and vented. The catalyst is deactivated, often by the addition of an aqueous base.

-

Purification: The organic layer is separated, washed, and dried. The crude product mixture, which may contain unreacted aniline, mono-ethylated, and various poly-ethylated isomers, is then purified. Fractional distillation is a common method to separate isomers with different boiling points. For higher purity, column chromatography may be employed.

Analytical Characterization

The characterization and purity assessment of this compound would typically involve a combination of chromatographic and spectroscopic techniques.

General Analytical Workflow:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating the components of the reaction mixture and identifying them based on their mass spectra. The retention time in the gas chromatogram provides information on the identity of the compound, while the mass spectrum gives its molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with a UV detector, is another effective method for assessing the purity of the synthesized compound. Different isomers can often be separated based on their differential interactions with the stationary phase.

-

Spectroscopic Analysis: As mentioned in Section 3, NMR and IR spectroscopy are crucial for confirming the molecular structure of the purified product.

Visualizations

The following diagrams illustrate the key properties and a general experimental workflow relevant to this compound.

Caption: Key molecular and computed properties of this compound.

Caption: A generalized workflow for the synthesis and analysis of this compound.

References

Technical Guide: Physicochemical Properties of 2,5-Diethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and exact mass of 2,5-Diethylaniline. It includes a comprehensive experimental protocol for the determination of these properties using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for volatile and semi-volatile compounds.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for a variety of applications, including analytical method development, reaction stoichiometry, and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | [1][2] |

| Exact Mass | 149.120449483 Da | [1] |

Experimental Determination of Molecular Weight and Exact Mass

The following protocol outlines a standard procedure for the accurate determination of the molecular weight and exact mass of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the analysis of aniline (B41778) derivatives and provides high sensitivity and structural information.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed for the extraction of this compound from an aqueous matrix.

-

Alkalinization: Adjust the pH of the aqueous sample containing the analyte to >11 using a sodium hydroxide (B78521) (NaOH) solution. This ensures that the aniline is in its free base form, which is more soluble in organic solvents.

-

Extraction: Transfer the alkalinized sample to a separatory funnel. Add an immiscible organic solvent, such as dichloromethane (B109758) or chloroform, to the funnel.[1]

-

Mixing: Vigorously shake the separatory funnel for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte from the aqueous phase to the organic phase.[1]

-

Phase Separation: Allow the layers to fully separate. The organic layer, containing the this compound, is then collected.

-

Drying: Dry the collected organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Concentration: If necessary, the extract can be concentrated under a gentle stream of nitrogen to increase the analyte concentration.

2. Instrumental Analysis (GC-MS)

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a DB-5ms column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or an equivalent nonpolar column suitable for separating aromatic amines.[1]

-

Injection Mode: Splitless injection is recommended for trace analysis.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 - 280 °C.[1]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

-

Oven Temperature Program: An initial temperature of 60-70 °C, held for 2 minutes, followed by a ramp of 10-15 °C/min to 280 °C, with a final hold for 5-10 minutes.[1]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

-

Ion Source Temperature: 230 °C.[1]

-

Quadrupole Temperature: 150 °C.[1]

-

Transfer Line Temperature: 280 - 325 °C.[1]

-

Mass Scan Range: A scan range of 35 - 450 amu is appropriate to detect the molecular ion and key fragments of this compound.[1]

-

Acquisition Mode: Full scan mode for identification and confirmation of the molecular ion.

-

3. Data Analysis

-

Molecular Ion Identification: The mass spectrum obtained will show the molecular ion (M⁺) peak. The m/z value of this peak corresponds to the molecular weight of this compound.

-

Exact Mass Measurement: For high-resolution mass spectrometers (e.g., Q-TOF or Orbitrap), the data system can determine the exact mass from the molecular ion peak. This requires proper calibration of the instrument with a known reference standard.[3]

-

Fragmentation Pattern: The fragmentation pattern observed in the mass spectrum can be used to confirm the structure of the molecule.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the experimental determination of the molecular weight and exact mass of this compound.

Caption: Experimental workflow for the determination of molecular weight and exact mass.

Caption: Logical relationships in mass spectrometry data analysis.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Diethylaniline: Solubility and pKa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,5-Diethylaniline is an aromatic amine, a structural isomer of diethylaniline. Its molecular structure, characterized by a benzene (B151609) ring substituted with an amino group and two ethyl groups, dictates its chemical behavior and physical properties. The amino group imparts basicity to the molecule, making its pKa a critical parameter in understanding its ionization state at different pH levels. The ethyl groups, being hydrophobic, influence its solubility in aqueous and organic solvents.

In the context of drug discovery and development, the aqueous solubility and pKa of a compound are pivotal. Solubility affects the bioavailability of a drug, while the pKa determines the extent of its ionization in different physiological compartments, which in turn influences its ability to cross biological membranes and interact with its target. This guide presents the established methodologies for the experimental determination of these properties for compounds such as this compound.

Physicochemical Properties of this compound

As of the date of this publication, specific, experimentally determined quantitative data for the aqueous solubility and pKa of this compound are not widely reported in peer-reviewed literature. Therefore, this section provides a template for the presentation of such data once determined.

Data Presentation

All quantitative data for this compound should be summarized in a structured format for clarity and ease of comparison.

| Property | Value | Method | Temperature (°C) | Reference |

| Aqueous Solubility | Data not available | Shake-Flask Method (OECD 105) | 25 | (To be determined) |

| pKa | Data not available | Potentiometric Titration (OECD 112) | 25 | (To be determined) |

Experimental Protocols

The following sections provide detailed, standardized protocols for the determination of aqueous solubility and pKa, which are applicable to this compound.

Determination of Aqueous Solubility: Shake-Flask Method (OECD Test Guideline 105)

The shake-flask method is a widely accepted technique for determining the water solubility of a substance and is suitable for solubilities above 10⁻² g/L.[1][2] The principle involves equilibrating an excess amount of the test substance with water at a constant temperature and then measuring the concentration of the substance in the aqueous phase.

3.1.1. Materials and Equipment

-

This compound (high purity)

-

Distilled or deionized water

-

Constant temperature water bath or shaker

-

Glass flasks with stoppers

-

Centrifuge

-

Analytical balance

-

Calibrated pH meter

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

3.1.2. Procedure

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This involves adding the test substance to water in a flask and agitating it.

-

Equilibration: An excess amount of this compound is added to a flask containing a known volume of water. The flask is then tightly stoppered and placed in a constant temperature bath, typically at 25 ± 0.5 °C. The mixture is agitated for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours).

-

Phase Separation: After equilibration, the mixture is allowed to stand to let the excess solid settle. The aqueous phase is then separated from the undissolved solid by centrifugation at a controlled temperature.

-

Quantification: The concentration of this compound in the clear aqueous supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The solubility is reported as the average of at least three replicate determinations.

3.1.3. Visualization of the Experimental Workflow

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Determination of pKa: Potentiometric Titration Method (OECD Test Guideline 112)

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable substances.[3][4][5] For a basic compound like this compound, this involves titrating a solution of its protonated form with a standardized strong base and monitoring the pH of the solution.

3.2.1. Materials and Equipment

-

This compound (high purity)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M, carbonate-free)

-

Distilled or deionized water (low in dissolved CO₂)

-

Potentiometer with a glass pH electrode and a reference electrode

-

Magnetic stirrer and stir bar

-

Temperature probe

-

Burette

3.2.2. Procedure

-

Sample Preparation: A known amount of this compound is accurately weighed and dissolved in water. An excess of standardized HCl is added to ensure the complete protonation of the aniline.

-

Titration Setup: The solution is placed in a thermostated vessel (e.g., at 25 ± 0.5 °C) on a magnetic stirrer. The calibrated pH electrode and temperature probe are immersed in the solution.

-

Titration: The solution is titrated with the standardized NaOH solution, added in small increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded. The titration is continued past the equivalence point.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. More accurately, the equivalence point is determined from the inflection point of the titration curve (or the maximum of the first derivative), and the pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

-

Replicates: The determination should be performed in at least triplicate.

3.2.3. Visualization of the Experimental Workflow

Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

This technical guide has outlined the critical importance of aqueous solubility and pKa values for this compound in a research and development setting. While specific experimental data for this compound are currently sparse in the public domain, the detailed, standardized protocols provided herein for the shake-flask method (OECD 105) and potentiometric titration (OECD 112) offer a clear and reliable pathway for their determination. The accurate measurement of these fundamental physicochemical properties is an indispensable step in the comprehensive characterization of chemical entities, enabling informed decision-making in drug design, chemical process development, and environmental risk assessment. Researchers are encouraged to apply these methodologies to populate the data for this compound and similar compounds, thereby contributing to the broader scientific knowledge base.

References

Spectroscopic Profile of Diethylaniline Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Aniline (B41778) and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, dyes, and polymers. The precise characterization of these molecules is paramount for ensuring the purity, efficacy, and safety of the final products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and confirming the identity of these compounds.

This document aims to provide a centralized resource for the spectroscopic data of diethylaniline isomers. Despite a thorough search of scientific literature and spectral databases, experimental NMR, IR, and mass spectra for 2,5-diethylaniline (CAS: 80427-50-5) were not found. Therefore, this guide presents the available data for the closely related isomer, 2,6-diethylaniline (B152787) (CAS: 579-66-8), to serve as a reference for researchers working with similar chemical entities. The provided experimental protocols are broadly applicable for the analysis of aromatic amines.

Spectroscopic Data for 2,6-Diethylaniline

The following sections present the available spectroscopic data for 2,6-diethylaniline. These data are provided as a representative example for a diethylaniline isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Table 1: ¹H NMR Data for 2,6-Diethylaniline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Table 2: ¹³C NMR Data for 2,6-Diethylaniline

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Note: Specific peak assignments for 2,6-Diethylaniline were not available in the searched resources. The expected signals would correspond to the aromatic carbons, the methyl and methylene (B1212753) carbons of the ethyl groups, and the carbon attached to the amino group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopy Data for 2,6-Diethylaniline

| Wavenumber (cm⁻¹) | Description of Vibration |

| Data not available | - |

Note: A typical IR spectrum of a primary aromatic amine like 2,6-diethylaniline would show characteristic N-H stretching bands around 3300-3500 cm⁻¹, C-H stretching of the aromatic ring just above 3000 cm⁻¹, C-H stretching of the alkyl groups just below 3000 cm⁻¹, C=C stretching of the aromatic ring around 1500-1600 cm⁻¹, and C-N stretching around 1250-1350 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The molecular formula for this compound is C₁₀H₁₅N, and its exact mass is 149.1204 Da.[1]

Table 4: Mass Spectrometry Data for 2,6-Diethylaniline

| m/z | Relative Intensity (%) | Assignment |

| Data not available | - | - |

Note: The mass spectrum of 2,6-diethylaniline is expected to show a molecular ion peak (M⁺) at m/z = 149. Subsequent fragmentation may involve the loss of a methyl group (M-15) or an ethyl group (M-29).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of an aromatic amine.

Methodology:

-

Sample Preparation: A sample of the analyte (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the analyte and the desired chemical shift window. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition:

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.

-

A standard one-pulse sequence is typically used.

-

Key parameters include: pulse width (calibrated for a 90° pulse), acquisition time (typically 2-4 seconds), relaxation delay (1-5 seconds, depending on the T₁ of the protons), and number of scans (typically 8-16 for sufficient signal-to-noise).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., power-gated decoupling) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Key parameters include: a wider spectral width compared to ¹H NMR, a longer acquisition time, and a greater number of scans (often several hundred to thousands) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups of a liquid aromatic amine using Attenuated Total Reflectance (ATR)-FTIR.

Methodology:

-

Sample Preparation: For a liquid sample, a single drop is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure the crystal is clean before applying the sample.

-

Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere (e.g., CO₂ and water vapor).

-

Sample Spectrum Acquisition:

-

The liquid sample is applied to the ATR crystal, ensuring complete coverage of the crystal surface.

-

The spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The resulting spectrum is then analyzed for characteristic absorption bands corresponding to specific functional groups.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of a volatile aromatic amine.

Methodology:

-

Sample Introduction: The sample, which must be volatile and thermally stable, is introduced into the ion source. For a liquid sample, this is often done via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion, M⁺).

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals. This fragmentation pattern is characteristic of the molecule's structure.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the abundance of each ion.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A diagram illustrating the typical workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of a chemical compound.

Conclusion

While experimental spectroscopic data for this compound remains elusive in readily accessible scientific databases, this guide provides a valuable resource for researchers by presenting a comprehensive spectroscopic profile of its isomer, 2,6-diethylaniline. The detailed experimental protocols for NMR, IR, and mass spectrometry offer practical guidance for the characterization of aromatic amines. The included workflow diagram provides a clear overview of the analytical process. It is hoped that this technical guide will aid researchers, scientists, and drug development professionals in their efforts to characterize and utilize aniline derivatives. Further research is encouraged to obtain and publish the experimental spectroscopic data for this compound to fill the current knowledge gap.

References

An In-depth Technical Guide to the Synthesis of 2,5-Diethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 2,5-diethylaniline, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis involves a two-step process commencing with the nitration of 1,4-diethylbenzene (B43851), followed by the reduction of the resulting nitroaromatic intermediate. This document outlines the experimental protocols, quantitative data, and visual representations of the synthetic route and experimental workflow.

Core Synthesis Pathway: Nitration and Subsequent Reduction

The most direct and widely applicable method for the preparation of this compound is initiated by the electrophilic nitration of commercially available 1,4-diethylbenzene. The resulting 1,4-diethyl-2-nitrobenzene is then subjected to a reduction reaction to yield the target aniline.

Step 1: Nitration of 1,4-Diethylbenzene

The introduction of a nitro group onto the 1,4-diethylbenzene ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Step 2: Reduction of 1,4-Diethyl-2-nitrobenzene

The nitro group of 1,4-diethyl-2-nitrobenzene can be efficiently reduced to a primary amine using various established methods. Common approaches include catalytic hydrogenation with hydrogen gas over a metal catalyst (such as palladium on carbon or Raney nickel) or chemical reduction using metals in an acidic medium (such as iron in acetic acid or tin(II) chloride).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

| Table 1: Reaction Conditions and Yields for the Synthesis of this compound | |

| Parameter | Value |

| Step 1: Nitration | |

| Starting Material | 1,4-Diethylbenzene |

| Reagents | Concentrated Nitric Acid, Concentrated Sulfuric Acid |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 1-2 hours |

| Typical Yield | 85-95% |

| Step 2: Reduction (Catalytic Hydrogenation) | |

| Starting Material | 1,4-Diethyl-2-nitrobenzene |

| Reagents | Hydrogen Gas, Palladium on Carbon (Pd/C) |

| Solvent | Ethanol or Ethyl Acetate |

| Reaction Pressure | 1-3 atm |

| Reaction Temperature | Room Temperature |

| Typical Yield | 90-98% |

| Table 2: Physicochemical and Spectroscopic Data for this compound | |

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol [2] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 240-242 °C |

| Density | 0.935 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.543 |

| ¹H NMR (CDCl₃, ppm) | |

| δ 6.9-7.1 (m, 3H, Ar-H) | |

| δ 3.6 (br s, 2H, NH₂) | |

| δ 2.5-2.7 (q, 4H, 2 x CH₂CH₃) | |

| δ 1.2 (t, 6H, 2 x CH₂CH₃) | |

| ¹³C NMR (CDCl₃, ppm) | |

| δ 144.1, 136.5, 129.8, 128.7, 121.5, 118.9 | |

| δ 25.4, 23.8 | |

| δ 15.7, 14.9 |

Experimental Protocols

Protocol 1: Nitration of 1,4-Diethylbenzene

Materials:

-

1,4-Diethylbenzene

-

Concentrated Nitric Acid (~70%)

-

Concentrated Sulfuric Acid (~98%)

-

Ice

-

Deionized Water

-

5% Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Equipment:

-

250 mL Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cooled in an ice bath, slowly add 50 mL of concentrated sulfuric acid.

-

To the stirred sulfuric acid, add 30 mL of concentrated nitric acid dropwise, ensuring the temperature of the mixture is maintained between 0 and 5 °C.

-

Once the nitrating mixture is prepared and cooled, add 26.8 g (0.2 mol) of 1,4-diethylbenzene dropwise from the dropping funnel over a period of 30-45 minutes. The temperature of the reaction mixture should be strictly maintained between 0 and 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 1,4-diethyl-2-nitrobenzene as a yellow oil. The product can be purified by vacuum distillation.

Protocol 2: Reduction of 1,4-Diethyl-2-nitrobenzene via Catalytic Hydrogenation

Materials:

-

1,4-Diethyl-2-nitrobenzene

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen Gas

-

Celite

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with hydrogen)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

In a hydrogenation vessel, dissolve 17.9 g (0.1 mol) of 1,4-diethyl-2-nitrobenzene in 100 mL of ethanol.

-

Carefully add 0.5 g of 10% Pd/C to the solution.

-

Seal the vessel and purge with hydrogen gas to remove the air.

-

Pressurize the vessel with hydrogen gas (typically to 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by observing the uptake of hydrogen or by TLC analysis. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with a small amount of ethanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound. The product can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.

Mandatory Visualizations

Caption: Synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Safety, Handling, and GHS Information for 2,5-Diethylaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited safety and toxicological data are available for the specific isomer 2,5-Diethylaniline. This guide provides the available information for this compound and supplements it with data from the closely related isomers, 2,6-Diethylaniline and N,N-Diethylaniline, to offer a comprehensive overview of potential hazards and handling recommendations. It is crucial to handle this compound with caution and to apply the safety measures recommended for analogous aromatic amines. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier before use.

Introduction

This compound is an aromatic amine, a chemical class with wide applications in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. As with many aromatic amines, this compound and its isomers are recognized as potentially hazardous materials. A thorough understanding of its safety profile, proper handling techniques, and emergency procedures is essential for the well-being of laboratory personnel and the integrity of research. This guide provides a detailed summary of the available safety, handling, and GHS information for this compound and its related isomers.

GHS and Hazard Identification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

GHS Classification for this compound

According to information submitted to the European Chemicals Agency (ECHA), this compound is classified as causing serious eye irritation.[1]

GHS Classification for Related Isomers (2,6-Diethylaniline and N,N-Diethylaniline)

The GHS classifications for the closely related isomers are more extensive and provide a probable indication of the hazards associated with this compound.

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Harmful if swallowed | Warning | |

| Acute Toxicity, Dermal | Toxic in contact with skin | Danger | |

| Acute Toxicity, Inhalation | Toxic if inhaled | Danger | |

| Serious Eye Damage/Irritation | Causes serious eye irritation[1] | Warning | |

| Skin Corrosion/Irritation | Causes skin irritation | Warning | |

| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure | Warning | |

| Hazardous to the Aquatic Environment, Long-term Hazard | Toxic to aquatic life with long lasting effects | Warning |

Primary Hazards:

-

Irritant: Causes serious eye irritation.[1]

-

Potential for Methemoglobinemia: Aromatic amines can be absorbed through the skin and by inhalation, leading to methemoglobinemia, which impairs the blood's ability to carry oxygen. Symptoms can include headache, dizziness, cyanosis (bluish skin), and in severe cases, unconsciousness and death.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C10H15N | PubChem[1] |

| Molecular Weight | 149.23 g/mol | PubChem[1] |

| Appearance | Colorless to yellowish liquid | (by analogy with isomers)[2][3] |

| Odor | Aniline-like | (by analogy with isomers)[2][3] |

| Boiling Point | 216 °C (for N,N-Diethylaniline) | Wikipedia[2] |

| Melting Point | -38 °C (for N,N-Diethylaniline) | Wikipedia[2] |

| Flash Point | 83 °C (for N,N-Diethylaniline) | Wikipedia[2] |

| Density | 0.93 g/mL (for N,N-Diethylaniline) | Wikipedia[2] |

| Solubility in Water | 0.13 g/L (for N,N-Diethylaniline) | Wikipedia[2] |

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when heating the substance or when aerosols may be generated.[4]

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[5]

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Wear a lab coat, and consider a chemical-resistant apron for larger quantities.[6]

-

Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.[7]

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not inhale vapors or mists.[5]

-

Wash hands thoroughly after handling.[6]

-

Keep away from heat, sparks, and open flames.[7]

-

Take precautionary measures against static discharge.[7]

Storage:

-

Store in a cool, dry, and well-ventilated area.[6]

-

Keep containers tightly closed to prevent exposure to air and moisture.[6]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

| Situation | Procedure |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |

| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after cleanup is complete.[6] |

Toxicological Information

| Toxicity Endpoint | Value | Species | Route | Source |

| Acute Oral Toxicity (LD50) | Harmful if swallowed | (GHS Classification) | Oral | T3DB |

| Acute Dermal Toxicity | Toxic in contact with skin | (GHS Classification) | Dermal | Carl ROTH[8] |

| Acute Inhalation Toxicity | Toxic if inhaled | (GHS Classification) | Inhalation | Carl ROTH[8] |

Chronic Effects:

-

Prolonged or repeated exposure may cause damage to organs.[7]

-

Aromatic amines are a class of chemicals that may have genotoxic and carcinogenic potential.

Experimental Protocols

Specific experimental protocols for handling this compound are not published. However, a general protocol for handling aromatic amines in a research setting is provided below.

Standard Operating Procedure for Handling Aromatic Amines (e.g., this compound):

-

Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of the substance, the nature of the procedure, and potential for exposure.

-

Preparation:

-

Ensure a chemical fume hood is certified and functioning correctly.

-

Assemble all necessary equipment and reagents before starting.

-

Don the appropriate PPE (safety goggles, face shield, lab coat, chemical-resistant gloves).

-

-

Handling:

-

Conduct all manipulations of the neat compound within the fume hood.

-

Use a syringe or cannula for liquid transfers to minimize exposure.

-

Avoid heating the compound in an open vessel.

-

-

Waste Disposal:

-

Dispose of all contaminated materials (gloves, pipette tips, etc.) in a designated hazardous waste container.

-

Liquid waste containing this compound should be collected in a labeled, sealed container.

-

-

Decontamination:

-

Clean the work area within the fume hood thoroughly after the experiment.

-

Wash hands and any exposed skin immediately after removing PPE.

-

Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Conclusion

While specific data for this compound is limited, the information available for this compound and its isomers indicates that it should be handled as a hazardous substance with the potential to cause serious eye irritation, skin irritation, and systemic toxicity upon absorption. Adherence to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to mitigate the risks associated with its use in research and development. Always refer to the supplier's SDS for the most current and comprehensive information.

References

- 1. This compound | C10H15N | CID 11321036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethylaniline - Wikipedia [en.wikipedia.org]

- 3. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

The Diethylaniline Isomers: A Technical Guide to Their Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylaniline (C₁₀H₁₅N) exists as a portfolio of structural isomers, each possessing distinct physicochemical properties that dictate their utility across a spectrum of applications, from dye manufacturing to pharmaceutical synthesis. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of the primary diethylaniline isomers, including the N-substituted N,N-diethylaniline and the six ring-substituted congeners (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-diethylaniline). Detailed methodologies for both classical and modern synthetic routes are presented, alongside a comparative analysis of their key physical and chemical properties. This guide serves as a critical resource for researchers engaged in organic synthesis, materials science, and drug development, offering foundational knowledge and practical protocols related to this important class of aromatic amines.

Introduction and Historical Context

The study of alkylated anilines is intrinsically linked to the pioneering work of August Wilhelm von Hofmann in the mid-19th century. His systematic investigation into the reactions of aniline (B41778) laid the groundwork for the burgeoning synthetic dye industry and fundamentally shaped the field of organic chemistry.[1][2][3] Hofmann's exploration of the reaction between aniline and alkyl halides led to the synthesis of mono- and poly-alkylated derivatives, including the ethylamines, and established their structural relationship to ammonia.[1] This foundational work was the genesis of N,N-diethylaniline, the most commercially significant isomer.

The synthesis of ring-substituted isomers followed a different trajectory, often emerging from the need for specific precursors in chemical synthesis. A pivotal development in this area was the Hofmann-Martius rearrangement, first described by Hofmann and Carl Alexander von Martius, which provided a method for the thermal, acid-catalyzed migration of an N-alkyl group to the aromatic ring, yielding ortho- and para-substituted anilines.[4] This reaction, and its subsequent modifications like the Reilly-Hickinbottom rearrangement using metal halide catalysts, became a key tool for accessing various ring-alkylated anilines.[4][5]

Today, the synthesis of diethylaniline isomers relies on a range of methods, from the high-pressure, high-temperature Friedel-Crafts alkylation used for industrial-scale production of 2,6-diethylaniline (B152787) to multi-step sequences involving the nitration and subsequent reduction of specifically substituted diethylbenzenes for the targeted synthesis of other isomers.

Isomeric Landscape

The diethylaniline isomers can be broadly categorized into two groups:

-

N-Substituted Isomer: N,N-diethylaniline, a tertiary amine where two ethyl groups are attached to the nitrogen atom.[6]

-

Ring-Substituted Isomers: These are primary amines where two ethyl groups are attached to the benzene (B151609) ring at various positions: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-diethylaniline.[6]

The position of the ethyl groups profoundly influences the steric and electronic environment of the amino group, leading to significant differences in basicity (pKa), reactivity, and physical properties among the isomers.[6]

Caption: Logical relationship of diethylaniline isomers.

Physicochemical Properties of Diethylaniline Isomers

The structural variations among the diethylaniline isomers give rise to a range of physical and chemical properties. A comparative summary of these properties is crucial for selecting the appropriate isomer for a given application.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | pKa (Conjugate Acid) |

| N,N-Diethylaniline | 91-66-7 | 149.23 | 216-217 | -38 | 0.938 | 6.57 |

| 2,3-Diethylaniline | 170099-08-8 | 149.23 | ~240-242 | N/A | ~0.95 | ~4.5 (estimated) |

| 2,4-Diethylaniline | 14719-47-2 | 149.23 | 244 | N/A | 0.948 | ~4.8 (estimated) |

| 2,5-Diethylaniline | 80427-50-5 | 149.23 | N/A | N/A | N/A | ~4.6 (estimated) |

| 2,6-Diethylaniline | 579-66-8 | 149.23 | 243 | 3-4 | 0.906 (at 25°C) | 3.25 |

| 3,4-Diethylaniline | 54675-14-8 | 149.23 | ~250-252 | N/A | ~0.96 | ~5.1 (estimated) |

| 3,5-Diethylaniline | 1701-68-4 | 149.23 | ~255-257 | N/A | ~0.95 | ~4.9 (estimated) |

Note: Data for some isomers is limited and estimated values are based on trends observed in analogous dimethylaniline isomers. pKa values are for the conjugate acid (BH⁺).

Synthesis of Diethylaniline Isomers: Experimental Protocols

The synthesis of diethylaniline isomers can be achieved through several distinct pathways. The choice of method depends on the desired isomer, scale of production, and available starting materials.

N,N-Diethylaniline

This historical method involves the direct alkylation of aniline with an excess of an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to neutralize the acid formed.

Experimental Protocol: Synthesis of N,N-Diethylaniline via Hofmann Alkylation

-

Materials: Aniline (1.0 mol, 93.13 g), Ethyl Iodide (2.5 mol, 389.9 g), Sodium Carbonate (1.5 mol, 159.0 g), Ethanol (B145695) (500 mL).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve aniline in ethanol.

-

Add sodium carbonate to the solution.

-

Slowly add ethyl iodide to the stirred suspension.

-

Heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, filter the mixture to remove inorganic salts.

-

Remove the ethanol from the filtrate by rotary evaporation.

-

The residue is taken up in diethyl ether and washed with water to remove any remaining salts.

-

The ethereal layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude N,N-diethylaniline is purified by vacuum distillation.

-

2,6-Diethylaniline

The industrial production of 2,6-diethylaniline is predominantly achieved through the direct ortho-alkylation of aniline with ethylene (B1197577) at high temperature and pressure, using an aluminum-based catalyst.

Caption: Industrial synthesis workflow for 2,6-diethylaniline.

Experimental Protocol: Synthesis of 2,6-Diethylaniline

-

Materials: Aniline, Triethylaluminum, Ethylene gas, High-boiling aromatic solvent, Aqueous sodium hydroxide, Anhydrous magnesium sulfate.

-

Procedure:

-

Catalyst Preparation: In a suitable reactor, aniline and triethylaluminum are reacted in a molar ratio of approximately 3:1 at 160°C to form the catalyst complex.

-

Alkylation: The catalyst complex is mixed with additional aniline and charged into a high-pressure autoclave. The reactor is heated to approximately 310°C and pressurized with ethylene to 4.6-5.0 MPa. Ethylene is continuously fed to maintain the pressure as the reaction proceeds.

-

Work-up: After the reaction is complete, the reactor is cooled, and the catalyst is deactivated by the addition of aqueous sodium hydroxide.

-

Purification: The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate. The crude 2,6-diethylaniline is then purified by vacuum distillation.

-

Other Ring-Substituted Diethylaniline Isomers

The synthesis of other ring-substituted diethylaniline isomers generally follows a two-step process: the synthesis of the corresponding diethylnitrobenzene, followed by its reduction to the diethylaniline.

The synthesis of the diethylnitrobenzene precursors is typically achieved via Friedel-Crafts alkylation of nitrobenzene (B124822) or nitration of diethylbenzene. The choice of route depends on the directing effects of the substituents to achieve the desired isomer.

Experimental Protocol: General Procedure for Nitration of Diethylbenzene

-

Materials: Diethylbenzene isomer (e.g., 1,2-diethylbenzene (B43095) for 3,4-diethylnitrobenzene), Concentrated Nitric Acid, Concentrated Sulfuric Acid.

-

Procedure:

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice bath.

-

Slowly add the diethylbenzene isomer to the nitrating mixture with vigorous stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.

-

Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and sodium bicarbonate solution, then dry over an anhydrous salt.

-

Remove the solvent under reduced pressure to yield the crude diethylnitrobenzene, which can be purified by distillation or chromatography.

-

The reduction of the nitro group to an amine is a standard transformation that can be accomplished using various reagents. Catalytic hydrogenation is a common and clean method.

Experimental Protocol: General Procedure for the Reduction of Diethylnitrobenzene

-

Materials: Diethylnitrobenzene isomer, 10% Palladium on Carbon (Pd/C), Ethanol or Ethyl Acetate (B1210297), Hydrogen gas.

-

Procedure:

-

Dissolve the diethylnitrobenzene isomer in ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent to yield the crude diethylaniline, which can be purified by distillation.

-

Isomerization via Hofmann-Martius Rearrangement

The Hofmann-Martius rearrangement allows for the conversion of N-alkylanilines to their ring-alkylated isomers, primarily yielding ortho and para products.

Caption: Mechanism of the Hofmann-Martius rearrangement.

Experimental Protocol: Hofmann-Martius Rearrangement of N,N-Diethylaniline

-

Materials: N,N-Diethylaniline hydrochloride.

-

Procedure:

-

Place N,N-diethylaniline hydrochloride in a sealed tube.

-

Heat the tube to 200-300°C for several hours.

-

After cooling, the resulting mixture of isomers can be separated by fractional distillation or chromatography. This method typically yields a mixture of N-ethylaniline, 2-ethyl-N-ethylaniline, 4-ethyl-N-ethylaniline, and other rearranged products.

-

Conclusion

The diethylaniline isomers represent a versatile class of chemical compounds with a rich history rooted in the foundations of modern organic chemistry. From the early explorations of aniline chemistry by Hofmann to the development of sophisticated industrial processes, the synthesis and application of these isomers have continually evolved. This guide has provided a detailed overview of their discovery, a comparative analysis of their physicochemical properties, and a set of detailed experimental protocols for their synthesis. This comprehensive resource is intended to aid researchers and professionals in the chemical sciences in their understanding and utilization of this important family of molecules.

References

- 1. expertsmind.com [expertsmind.com]

- 2. 3,4-Dimethylnitrobenzene | CymitQuimica [cymitquimica.com]

- 3. CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene - Google Patents [patents.google.com]

- 4. Hofmann–Martius rearrangement - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 2,5-Diethylaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,5-diethylaniline as a versatile building block in organic synthesis. The focus is on its application in the synthesis of azo dyes and nitrogen-containing heterocyclic compounds, which are of significant interest in the pharmaceutical, dye, and materials science industries.

Synthesis of Azo Dyes

Azo dyes are a prominent class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group), which connects two aromatic rings. These dyes are widely used in the textile, printing, and analytical chemistry sectors. This compound serves as a valuable precursor for the synthesis of a variety of azo dyes through a two-step diazotization and coupling reaction sequence. The diethyl substitution on the aniline (B41778) ring can influence the solubility, color, and stability of the resulting dye.

Application Notes:

This compound can be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a reactive diazonium salt. This salt then acts as an electrophile in an azo coupling reaction with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine. The position of the ethyl groups on the aniline ring can direct the coupling reaction and affect the final properties of the dye. The lipophilicity imparted by the ethyl groups may enhance the solubility of the dye in nonpolar media and improve its affinity for synthetic fibers.

Experimental Protocol: Synthesis of an Azo Dye from this compound and β-Naphthol

This protocol outlines the synthesis of a representative azo dye, 1-(2,5-diethylphenylazo)-2-naphthol.

Step 1: Diazotization of this compound

| Reagent/Parameter | Quantity/Value | Notes |

| This compound | 1.49 g (10 mmol) | Starting amine |

| Concentrated HCl | 3 mL | To form the amine salt and provide an acidic medium |

| Distilled Water | 20 mL | Solvent |

| Sodium Nitrite (NaNO₂) | 0.76 g (11 mmol) | Diazotizing agent |

| Temperature | 0-5 °C | Critical for the stability of the diazonium salt |

Procedure:

-

In a 100 mL beaker, suspend 1.49 g of this compound in 20 mL of distilled water.

-

Slowly add 3 mL of concentrated hydrochloric acid while stirring. The aniline salt may precipitate.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

In a separate beaker, dissolve 0.76 g of sodium nitrite in 5 mL of cold distilled water.

-

Add the sodium nitrite solution dropwise to the cooled aniline salt suspension with continuous stirring, ensuring the temperature remains below 5 °C.

-

The reaction mixture should become a clear solution, indicating the formation of the diazonium salt. Keep the diazonium salt solution in the ice bath for immediate use in the next step.

Step 2: Azo Coupling with β-Naphthol

| Reagent/Parameter | Quantity/Value | Notes |

| β-Naphthol | 1.44 g (10 mmol) | Coupling component |

| 10% Sodium Hydroxide (B78521) Solution | 15 mL | To dissolve β-naphthol and maintain alkaline conditions |

| Temperature | 0-5 °C | To control the coupling reaction rate |

| Expected Yield | ~85-95% | - |

| Expected λmax | 480-500 nm (in ethanol) | Characteristic orange-red color |

Procedure:

-

In a 250 mL beaker, dissolve 1.44 g of β-naphthol in 15 mL of 10% aqueous sodium hydroxide solution.

-

Cool the β-naphthol solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.

-

A brightly colored precipitate (typically orange to red) of the azo dye will form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

-

Isolate the crude dye by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent, such as ethanol (B145695) or acetic acid, to obtain the purified azo dye.

-

Dry the purified dye in a desiccator.

Reaction Pathway Diagram:

Caption: Synthesis of an azo dye from this compound.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

This compound is a valuable starting material for the synthesis of various nitrogen-containing heterocyclic compounds, which form the core structure of many pharmaceuticals, agrochemicals, and functional materials. One notable application is in the synthesis of polysubstituted benzacridines.

Application Notes:

The synthesis of complex heterocyclic systems often involves multi-step reactions where the aniline derivative is a key building block. For instance, in the synthesis of benzacridines, this compound can be first acylated, and the resulting amide can undergo cyclization reactions to form the fused heterocyclic ring system. The diethyl substituents can provide steric hindrance that influences the regioselectivity of subsequent reactions and can also enhance the solubility of the final product in organic solvents.

Experimental Protocol: Synthesis of a Benzacridine Derivative (General Approach)

While a specific detailed protocol for the synthesis of a benzacridine from this compound was not found in the immediate search, a general synthetic strategy can be outlined based on known methods for constructing such ring systems. A plausible route involves a Friedel-Crafts acylation followed by cyclization.

Step 1: Acylation of this compound

| Reagent/Parameter | Quantity/Value | Notes |

| This compound | 1.49 g (10 mmol) | Starting amine |

| Acetyl Chloride | 0.86 g (11 mmol) | Acylating agent |

| Pyridine (B92270) | 2 mL | Base and solvent |

| Dichloromethane (B109758) (DCM) | 20 mL | Solvent |

| Temperature | 0 °C to room temperature | Controlled addition |

Procedure:

-

Dissolve 1.49 g of this compound and 2 mL of pyridine in 20 mL of dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 0.86 g of acetyl chloride to the solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2,5-diethylphenyl)acetamide.

-

Purify the product by column chromatography or recrystallization.

Step 2: Cyclization to form a Benzacridine Precursor

Further steps would involve reaction of the acylated aniline with a suitable cyclic ketone or a β-ketoester in the presence of a dehydrating agent and catalyst (e.g., polyphosphoric acid or a Lewis acid) to construct the acridine (B1665455) core. The exact conditions would need to be optimized based on the specific target molecule.

General Workflow Diagram:

Caption: General workflow for benzacridine synthesis.

2,5-Diethylaniline in Herbicide Synthesis: A Review of Its Role and Application

While 2,5-diethylaniline is a recognized chemical intermediate, its direct application as a precursor in the synthesis of major commercial herbicides is not well-documented in publicly available scientific literature and patents. The closely related isomer, 2,6-diethylaniline (B152787), is, however, a crucial building block for a significant class of herbicides, particularly the chloroacetanilide and dinitroaniline families. This document will focus on the established role of the diethylaniline scaffold in herbicide synthesis, with a primary emphasis on the applications of the 2,6-isomer due to the wealth of available data.

Chloroacetanilide Herbicides from 2,6-Diethylaniline

A prominent application of 2,6-diethylaniline is in the production of chloroacetanilide herbicides such as Butachlor. These herbicides are widely used for pre-emergent control of grassy weeds in a variety of crops.[1][2][3][]

Synthesis of Butachlor Intermediate

The synthesis of Butachlor from 2,6-diethylaniline involves a two-step process. The first key step is the formation of an N-(chloroacetyl)-2,6-diethylaniline intermediate.

Experimental Protocol: Synthesis of N-(chloroacetyl)-2,6-diethylaniline